molecular formula C8H10N2O3S B12552021 1-(Benzenesulfonyl)-1-(methoxyimino)methanamine CAS No. 144310-85-0

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine

Cat. No.: B12552021
CAS No.: 144310-85-0
M. Wt: 214.24 g/mol
InChI Key: BQKWSHNIWRMTKO-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine is an organic compound characterized by the presence of a benzenesulfonyl group and a methoxyimino group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-1-(methoxyimino)methanamine typically involves the reaction of benzenesulfonyl chloride with methoxyimino methanamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted sulfonyl compounds

Scientific Research Applications

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-1-(methoxyimino)methanamine involves its interaction with molecular targets through its sulfonyl and methoxyimino groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and covalent bonding, with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)-1-(hydroxyimino)methanamine
  • 1-(Benzenesulfonyl)-1-(ethoxyimino)methanamine
  • 1-(Benzenesulfonyl)-1-(methylthioimino)methanamine

Uniqueness

1-(Benzenesulfonyl)-1-(methoxyimino)methanamine is unique due to its methoxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the methoxy group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

144310-85-0

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(benzenesulfonyl)-N'-methoxymethanimidamide

InChI

InChI=1S/C8H10N2O3S/c1-13-10-8(9)14(11,12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10)

InChI Key

BQKWSHNIWRMTKO-UHFFFAOYSA-N

Canonical SMILES

CON=C(N)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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